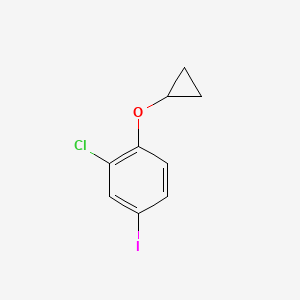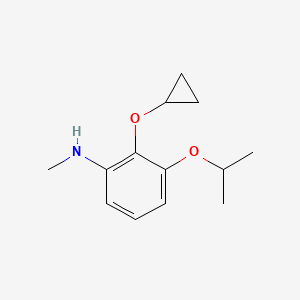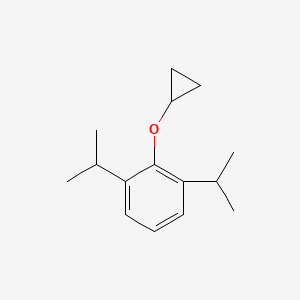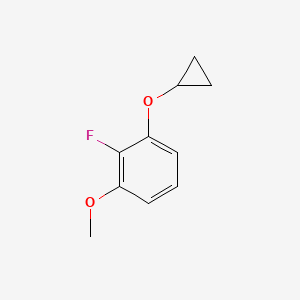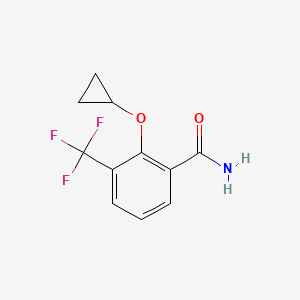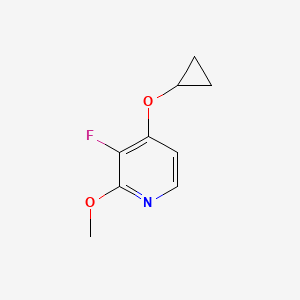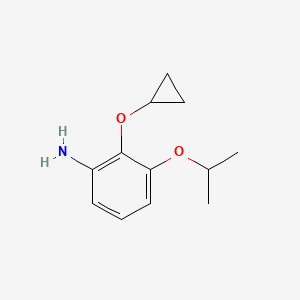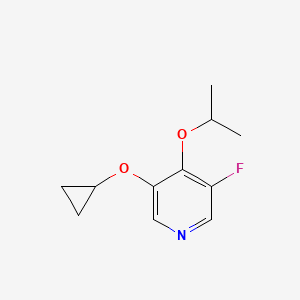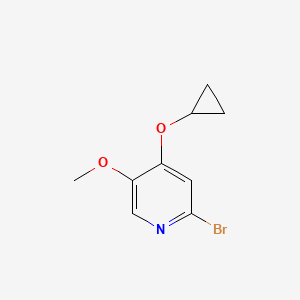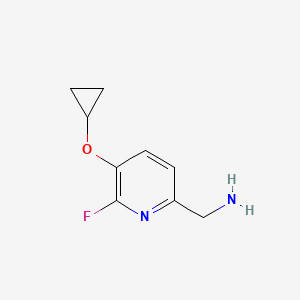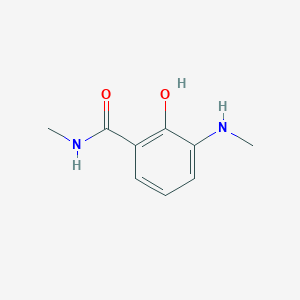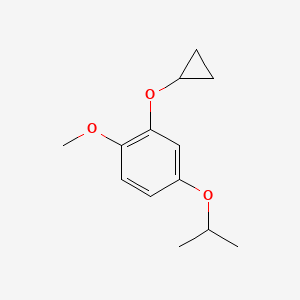
2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene typically involves the reaction of appropriate substituted benzene derivatives with cyclopropyl and isopropyl alcohols under specific conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the substitution reactions. The exact synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in biochemical pathways and physiological responses. The exact mechanism can vary depending on the context of its use and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropoxy-1-isopropoxy-4-methoxybenzene
- 1-Cyclopropoxy-2-isopropoxy-4-methoxybenzene
- 2-Cyclopropoxy-1-isopropyl-4-methoxybenzene
Comparison: Compared to these similar compounds, 2-Cyclopropoxy-4-isopropoxy-1-methoxybenzene is unique due to its specific substitution pattern on the benzene ringFor instance, the position of the cyclopropoxy and isopropoxy groups can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-methoxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-11-6-7-12(14-3)13(8-11)16-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
FKAJMGOZEWBFBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


